molecular formula C15H13NO B13669295 3-Methyl-2-phenyl-1H-indol-1-ol

3-Methyl-2-phenyl-1H-indol-1-ol

Cat. No.: B13669295
M. Wt: 223.27 g/mol
InChI Key: XKBWUQVBBLEGSV-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1H-indol-1-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 3-position and a phenyl group at the 2-position, along with a hydroxyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1H-indol-1-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. Methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 1-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form 3-Methyl-2-phenyl-1H-indole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

3-Methyl-2-phenyl-1H-indol-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family.

    3-Methylindole: Similar structure but lacks the phenyl group at the 2-position.

    2-Phenylindole: Similar structure but lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-2-phenyl-1H-indol-1-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-hydroxy-3-methyl-2-phenylindole

InChI

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-10,17H,1H3

InChI Key

XKBWUQVBBLEGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)O)C3=CC=CC=C3

Origin of Product

United States

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